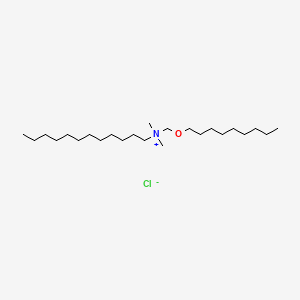

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride

Description

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) hydrocarbon chain, a nonyloxy methyl group, and two methyl substituents on the nitrogen atom. This structure confers surfactant properties, making it applicable in antimicrobial formulations, fabric softeners, and industrial emulsifiers.

Properties

CAS No. |

366491-05-6 |

|---|---|

Molecular Formula |

C24H52ClNO |

Molecular Weight |

406.1 g/mol |

IUPAC Name |

dodecyl-dimethyl-(nonoxymethyl)azanium;chloride |

InChI |

InChI=1S/C24H52NO.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-25(3,4)24-26-23-21-19-17-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

HYTNPDPGCIZTBR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)COCCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:

Solvent: Polar solvents such as ethanol or methanol.

Temperature: Moderate temperatures around 50-70°C.

Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity tertiary amines and alkyl halides.

Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

Purification: Techniques such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Commonly undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides, hydroxides, or amines.

Major Products

Oxidation: N-oxides.

Reduction: Reduced amines.

Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

2.1. Surfactant Properties

The compound exhibits surfactant behavior, which can be utilized in:

- Emulsification : It can stabilize emulsions in pharmaceutical formulations.

- Detergency : Its surfactant properties make it effective in cleaning applications, particularly for removing organic contaminants.

2.2. Drug Delivery Systems

Research indicates that this compound can enhance the solubility and bioavailability of hydrophobic drugs. The following table summarizes its role in drug delivery:

| Application | Details |

|---|---|

| Encapsulation Efficiency | Improves the encapsulation of hydrophobic drugs like curcumin |

| Release Kinetics | Provides sustained release profiles for encapsulated drugs |

| Biocompatibility | Exhibits low toxicity, enhancing safety for pharmaceutical applications |

2.3. Antimicrobial Activity

Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride can effectively inhibit bacterial growth, making it suitable for use in disinfectants and antimicrobial coatings.

3.1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quaternary ammonium compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, confirming its potential as a disinfectant agent .

3.2. Drug Delivery Mechanism

In a controlled study, researchers investigated the use of this compound as a carrier for curcumin. The results indicated that formulations containing this compound achieved higher curcumin solubility and improved cellular uptake compared to controls without the surfactant .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Structural Implications :

- Imine-tethering in ICS-10 enables pH-responsive behavior, a feature absent in the target compound .

- Hydroxyethoxyethyl or triethoxysilyl groups in analogs enhance hydrophilicity or surface adhesion, respectively .

Physicochemical Properties

Key physicochemical parameters are compared below:

*Estimated based on structural similarity.

Key Findings :

- The target compound’s higher molecular weight (vs. BAC12 or dodecyltrimethylammonium chloride) may reduce diffusion rates in antimicrobial applications .

- CMC values correlate with surfactant efficiency: ICS-10’s low CMC suggests superior micelle-forming capacity .

Functional and Application-Based Comparison

Antimicrobial Activity

- BAC12 : Broad-spectrum activity against bacteria and enveloped viruses (e.g., 99.9% reduction in E. coli at 0.1% w/v) .

- Dodecyltrimethylammonium chloride : Effective against Gram-positive bacteria but less potent against Gram-negative strains .

- Target Compound : Expected to exhibit moderate activity due to its long alkyl chain and polar ether group, though experimental data are lacking.

Surface Activity and Industrial Use

- ICS-10 : Demonstrated superior emulsification in hydrophobic matrices due to imine-mediated pH responsiveness .

- Triethoxysilyl QACs : Used in coatings for silica-based materials, leveraging silane adhesion .

- Target Compound : Likely functions as a static surfactant in fabric softeners, competing with dodecyltrimethylammonium chloride .

Biological Activity

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride, a quaternary ammonium compound, is notable for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties. The presence of a nonyloxy group enhances its solubility in organic solvents and its potential for use in drug delivery systems.

Antimicrobial Activity

Mechanism of Action:

this compound exhibits significant antimicrobial activity against various microorganisms. Its mechanism primarily involves disrupting the microbial cell membrane integrity due to its amphiphilic nature, leading to cell lysis.

Research Findings:

- Antifungal Activity: Studies have shown that this compound demonstrates effectiveness against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate potent antifungal properties comparable to other quaternary ammonium compounds .

- Bactericidal Properties: It has been noted for its bactericidal effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The efficacy varies with the concentration and the specific strain tested .

Case Studies

Case Study 1: Antimicrobial Efficacy Testing

A study evaluated the antimicrobial efficacy of this compound in various formulations. The results indicated that formulations containing this compound significantly reduced microbial load compared to control groups. The study highlighted the importance of optimizing concentration for maximum efficacy .

Case Study 2: Application in Drug Delivery

Another study explored the use of this compound as a carrier for curcumin delivery. The results demonstrated that this compound could encapsulate curcumin effectively, providing sustained release profiles that enhance bioavailability .

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 50 | Disruption of cell membrane |

| Escherichia coli | 100 | Membrane destabilization |

| Candida albicans | 25 | Cell lysis |

| Aspergillus niger | 30 | Inhibition of cell growth |

Table 2: Curcumin Encapsulation Efficiency

| Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) at 180 min |

|---|---|---|

| This compound | 31.63 ± 2.37 | 20.59 |

| Control (no carrier) | N/A | N/A |

Q & A

Basic Research Questions

Q. How can the synthesis of N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkylating agents. For optimization:

- Reaction Conditions : Use a continuous flow reactor to enhance mixing and heat transfer, as demonstrated for structurally similar quaternary ammonium salts (e.g., N,N-dimethyltetradecanaminium derivatives) .

- Catalysts : Alkaline conditions (e.g., NaOH) promote nucleophilic substitution. Adjust pH to ~10–12 to balance reaction rate and byproduct formation .

- Purification : Post-synthesis, employ recrystallization in ethanol-water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to isolate the compound from unreacted amines or halide salts .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm the presence of methyl groups (δ 3.0–3.5 ppm for N-CH), nonyloxy chains (δ 1.2–1.6 ppm for -(CH)-), and the dodecyl chain (δ 0.8–1.0 ppm for terminal CH) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the [M-Cl] ion, with expected m/z matching the molecular formula (CHClN requires m/z ~362.3 for [M-Cl]) .

- Elemental Analysis : Verify Cl content via ion chromatography or titration (e.g., Volhard method) to confirm stoichiometry .

Q. How can researchers assess its critical micelle concentration (CMC) and surface activity?

- Methodological Answer :

- Tensiometry : Measure surface tension at varying concentrations using a du Noüy ring or Wilhelmy plate. Plot tension vs. log[concentration]; the inflection point corresponds to the CMC .

- Conductivity : For ionic surfactants, plot specific conductivity vs. concentration. A sharp decrease in slope indicates CMC due to micelle formation .

- Fluorescence Probe Methods : Use pyrene as a probe; monitor the I/I ratio in emission spectra to detect micellization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Note that longer alkyl chains (e.g., dodecyl vs. nonyloxy) enhance membrane disruption but may show variability due to outer membrane barriers in Gram-negative species .

- Biofilm vs. Planktonic Cells : Use crystal violet assays for biofilm quantification and microdilution for minimum inhibitory concentrations (MICs). Adjust protocols to account for biofilm matrix resistance .

- Synergistic Effects : Combine with EDTA to destabilize Gram-negative membranes, improving reproducibility .

Q. How does the nonyloxy-methyl substituent influence interactions with phospholipid bilayers compared to simpler quaternary ammonium analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers. Compare with analogs (e.g., dodecyltrimethylammonium chloride) to assess the nonyloxy group’s role in hydrophobic matching and headgroup hydration .

- DSC Studies : Monitor phase transition temperatures of lipid vesicles. A broader melting peak suggests increased bilayer destabilization due to the branched nonyloxy chain .

- Langmuir Trough Experiments : Measure changes in surface pressure-area isotherms to quantify packing efficiency and monolayer disruption .

Q. What advanced techniques quantify its stability under oxidative or hydrolytic conditions relevant to drug delivery systems?

- Methodological Answer :

- For Oxidative Stability :

- HPLC-UV/MS : Expose the compound to HO (3–30 mM) at 37°C. Track degradation products (e.g., N-oxide formation) over 24–72 hours .

- For Hydrolytic Stability :

- pH-Varied Studies : Incubate in buffers (pH 2–12) at 40°C. Use NMR to detect hydrolysis products (e.g., tertiary amines from N–O bond cleavage) .

- Arrhenius Analysis : Calculate activation energy (E) for hydrolysis to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.